molecular formula C18H12F3N3O3S B2430598 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide CAS No. 299953-95-0

3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide

Cat. No.: B2430598
CAS No.: 299953-95-0
M. Wt: 407.37
InChI Key: OTUSOLXQIGJTSK-UHFFFAOYSA-N
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Description

3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is an organic compound that features a thiazole ring, a trifluoromethyl group, and a nitrobenzamide moiety.

Biological Activity

3-Nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a nitro group, a thiazole ring, and a trifluoromethylbenzyl moiety. Its molecular formula is C16H14F3N3O2S, with a molecular weight of approximately 407.4 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and antiparasitic agent. The presence of the thiazole ring is crucial for its biological interactions, as thiazoles are known for their diverse pharmacological properties.

The compound's mechanism of action is thought to involve the inhibition of specific enzymes or pathways that are critical for microbial survival and virulence. For instance, studies have shown that compounds with similar structural motifs can inhibit histidine kinases, which regulate various virulence mechanisms in pathogens like Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The following table summarizes key analogs and their biological activities:

Compound NameStructure FeaturesBiological Activity
2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamideSimilar thiazole structure but different nitro positionAntimicrobial
3-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-thiazol-2-YL)benzamideContains a different nitro positionAntiparasitic
N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamideLacks the nitro group; focuses on thiazole activityModerate activity

These compounds highlight how variations in functional groups and positions can influence biological activity and chemical properties.

Antimicrobial Activity

A study conducted on related thiazole derivatives demonstrated that compounds with similar structures to this compound showed promising antimicrobial properties against resistant strains of bacteria . The compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli, displaying significant inhibitory effects.

Antiparasitic Properties

In another investigation focusing on antiparasitic activity, this compound exhibited effectiveness against protozoan parasites such as Leishmania species. The study provided insights into its potential as a therapeutic agent against parasitic infections .

Toxicity and Safety Profile

Toxicity studies have shown that while this compound is effective against pathogens, it also poses certain risks. It has been reported to be toxic if ingested and can cause skin irritation, emphasizing the need for careful handling and further toxicity assessments during its development as a pharmaceutical agent .

Properties

IUPAC Name

3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O3S/c19-18(20,21)13-5-1-3-11(7-13)8-15-10-22-17(28-15)23-16(25)12-4-2-6-14(9-12)24(26)27/h1-7,9-10H,8H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUSOLXQIGJTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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